molecular formula C14H21NO4S2 B7832686 (3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832686
M. Wt: 331.5 g/mol
InChI Key: QNEMGFVIXNCHLW-KBPBESRZSA-N
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Description

(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a benzenesulfonyl group, an amino group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the thiolane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the benzenesulfonyl group is usually carried out via sulfonylation reactions, where a sulfonyl chloride reacts with the thiolane ring in the presence of a base. The amino group is then introduced through amination reactions, often using amines and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.

    Sulfonamides: Known for their antibacterial properties.

    Sulfonylureas: Used as antidiabetic agents.

Uniqueness

    Structural Uniqueness: The combination of a thiolane ring with a benzenesulfonyl and an amino group makes this compound unique.

    Functional Uniqueness: Its potential to interact with multiple biological targets and pathways sets it apart from other similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-11(2)8-15-13-9-20(16,17)10-14(13)21(18,19)12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEMGFVIXNCHLW-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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